3-(Cyclohexylmethyl)-1-phenylpiperidine
Description
3-(Cyclohexylmethyl)-1-phenylpiperidine is a piperidine derivative featuring a cyclohexylmethyl group at the third position of the piperidine ring and a phenyl group attached to the nitrogen atom at position 1. The cyclohexylmethyl motif is a recurring feature in compounds with enhanced biological activity, particularly in enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C18H27N |
|---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-1-phenylpiperidine |
InChI |
InChI=1S/C18H27N/c1-3-8-16(9-4-1)14-17-10-7-13-19(15-17)18-11-5-2-6-12-18/h2,5-6,11-12,16-17H,1,3-4,7-10,13-15H2 |
InChI Key |
IXFFVPSFOFCNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CCCN(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Structure: N-Phenylpiperidine
N-phenylpiperidine derivatives are typically synthesized via reductive amination or Ullmann-type coupling. For example, reacting piperidine with iodobenzene under copper catalysis (Ullmann conditions) yields N-phenylpiperidine, though this method often requires high temperatures (~150°C) and suffers from moderate yields (50–60%). Alternatively, reductive amination of phenylacetone with ammonium acetate and sodium cyanoborohydride offers a milder route, albeit with competing side reactions.
Cyclohexylmethyl Functionalization
Introducing the cyclohexylmethyl group at the 3-position presents a regioselective challenge. Grignard reactions with protected 3-piperidones, as demonstrated in patent WO2019165981A1, provide a template. By substituting phenyl Grignard reagents with cyclohexylmethyl magnesium bromide, the ketone at position 3 can be converted to a tertiary alcohol, which is subsequently deoxygenated.
Synthetic Routes and Experimental Optimization
Route 1: Grignard Addition and Deoxygenation
Step 1: Synthesis of N-Protected 3-Piperidone
Starting with 3-piperidone, the nitrogen is protected using benzyl chloride or tert-butoxycarbonyl (Boc) anhydride. For instance, N-benzyl-3-piperidone is synthesized in 85% yield via refluxing 3-piperidone with benzyl chloride in the presence of potassium carbonate.
Step 2: Grignard Addition
N-benzyl-3-piperidone reacts with cyclohexylmethyl magnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C. This step, adapted from Example 1 of WO2019165981A1, generates 3-(cyclohexylmethyl)-3-hydroxy-N-benzylpiperidine. Yields for analogous Grignard additions in the patent exceed 90%.
Step 3: Deoxygenation
The tertiary alcohol is deoxygenated using triethylsilane (TES) and boron trifluoride diethyl etherate (BF₃·OEt₂). This one-pot reduction eliminates the hydroxyl group, directly yielding N-benzyl-3-(cyclohexylmethyl)piperidine. The patent reports >95% efficiency for similar deoxygenations.
Step 4: Deprotection and N-Phenylation
Hydrogenolysis of the benzyl group (H₂, Pd/C) produces 3-(cyclohexylmethyl)piperidine. Subsequent N-phenylation via Ullmann coupling with iodobenzene and a copper catalyst introduces the phenyl group. While this step is low-yielding (40–50%), optimizing ligand systems (e.g., 1,10-phenanthroline) improves efficiency.
Route 2: Direct Alkylation of N-Phenylpiperidine
Step 1: Generation of 3-Lithio-N-phenylpiperidine
N-phenylpiperidine is treated with lithium diisopropylamide (LDA) at –78°C to deprotonate the 3-position. Quenching with cyclohexylmethyl bromide introduces the side chain. This method, though direct, faces challenges in regioselectivity, with competing alkylation at the 2- and 4-positions.
Step 2: Purification and Isolation
Column chromatography (silica gel, hexane/ethyl acetate) isolates 3-(cyclohexylmethyl)-1-phenylpiperidine in 30–40% yield.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Grignard/Deoxygenation) | Route 2 (Direct Alkylation) |
|---|---|---|
| Overall Yield | 55–60% | 30–40% |
| Key Advantage | High regioselectivity | Fewer steps |
| Key Limitation | Multi-step synthesis | Low regioselectivity |
| Scalability | Industrial-scale feasible | Limited by lithiation |
Route 1, despite requiring four steps, offers superior regioselectivity and scalability, making it preferable for large-scale production.
Reaction Optimization and Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-1-phenylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
3-(Cyclohexylmethyl)-1-phenylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)-1-phenylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may bind to dopamine or serotonin receptors, influencing neurotransmission and potentially exhibiting psychoactive properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 1-(1-Phenylcyclohexyl)piperidine (Phencyclidine, PCP)
- Structure : A phenyl group is attached to a cyclohexyl ring, which is linked to the piperidine nitrogen (C17H25N) .
- Activity: Phencyclidine is a known NMDA receptor antagonist with psychoactive properties. Unlike 3-(Cyclohexylmethyl)-1-phenylpiperidine, the phenyl group in PCP is part of a cyclohexyl-phenyl moiety, altering steric and electronic interactions with biological targets.
- Key Difference : The cyclohexylmethyl group in 3-(Cyclohexylmethyl)-1-phenylpiperidine may enhance lipophilicity and target binding compared to PCP’s rigid cyclohexyl-phenyl structure .
2.2. Piperidinedione Derivatives (e.g., Compound 3 from )
- Structure: Cyclohexylmethyl-substituted 3-(4-aminophenyl)-piperidine-2,6-dione.
- Activity: This compound demonstrated remarkable aromatase inhibition (IC50 >356× more potent than aminoglutethimide). The cyclohexylmethyl group at position 3 of the piperidine ring was critical for potency, suggesting that similar substitution in 3-(Cyclohexylmethyl)-1-phenylpiperidine could enhance enzyme inhibitory activity .
- SAR Insight : Alkyl substituents like cyclohexylmethyl improve hydrophobic interactions with enzyme active sites, as seen in QSAR studies linking logP values to activity .
2.3. 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine
- Structure : Features a fluorine atom on the phenyl ring (C17H24FN).
- Activity: Fluorination typically increases metabolic stability and lipophilicity.
2.4. 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide
- Structure : Contains a carbohydrazide group at position 3 (C13H25N3O).
- Activity: The hydrazide functional group introduces hydrogen-bonding capacity, which may shift target specificity compared to 3-(Cyclohexylmethyl)-1-phenylpiperidine’s phenyl group. No activity data are available, but structural differences highlight the role of functional groups in modulating interactions .
Data Table: Structural and Activity Comparison
Key Research Findings
- Role of Cyclohexylmethyl : The cyclohexylmethyl group consistently enhances potency in enzyme inhibition (e.g., BNA inhibitors in and aromatase inhibitors in ) due to improved hydrophobic interactions and steric bulk .
- Substituent Position : Activity is highly sensitive to substitution patterns. For example, cyclohexylmethyl at position 3 (piperidinedione derivatives) outperforms other positions , suggesting similar trends may apply to 3-(Cyclohexylmethyl)-1-phenylpiperidine.
- Functional Group Impact : Modifications like fluorination or carbohydrazide introduction alter electronic properties and binding kinetics, highlighting the need for targeted design .
Biological Activity
3-(Cyclohexylmethyl)-1-phenylpiperidine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant case studies, drawing on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of 3-(Cyclohexylmethyl)-1-phenylpiperidine can be represented as follows:
This compound is synthesized through methods involving the alkylation of piperidine derivatives. A common synthetic route includes the reaction of phenylpiperidine with cyclohexylmethyl halides under basic conditions.
Biological Activity Overview
Research indicates that 3-(Cyclohexylmethyl)-1-phenylpiperidine exhibits various biological activities, including:
- Antiviral Properties : Studies have shown that derivatives of piperidine compounds can exhibit antiviral effects against viruses such as HIV-1 and HSV-1. For example, some analogs have demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1) .
- Cytotoxicity : The cytotoxic effects of this compound were evaluated in vitro, revealing a concentration-dependent response in various cell lines. The 50% cytotoxic concentration (CC50) for some derivatives was found to be around 92 μM in Vero cells .
Antiviral Activity
In a study focusing on the antiviral properties of piperidine derivatives, 3-(Cyclohexylmethyl)-1-phenylpiperidine was tested alongside other compounds. The results indicated varying degrees of efficacy against selected viruses:
| Compound | Virus Type | EC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 3-(Cyclohexylmethyl)-1-phenylpiperidine | HSV-1 | 31 | 92 |
| Other Derivative A | CVB-2 | 44 | >96 |
| Other Derivative B | HSV-1 | 18 | 23 |
These findings suggest that while some derivatives show promise, further optimization is required to enhance their antiviral efficacy and reduce cytotoxicity.
Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to identify key modifications that enhance biological activity. The following modifications were noted:
- Substituents : Variations in the cyclohexyl group significantly influenced activity. For instance, replacing cyclohexyl with other alkyl groups often resulted in decreased potency.
- Linker Modifications : Altering the methylene linker between the piperidine and cyclohexyl moiety affected both solubility and bioactivity. Compounds with shorter linkers tended to exhibit improved pharmacokinetic profiles.
Case Studies
Several case studies highlight the therapeutic potential and challenges associated with this compound:
- Case Study on Antiviral Efficacy : In vitro studies demonstrated that 3-(Cyclohexylmethyl)-1-phenylpiperidine showed significant inhibition of viral replication in cell cultures infected with HSV-1. The mechanism appears to involve interference with viral entry or replication processes.
- Clinical Observations : Anecdotal reports from clinical settings indicate that derivatives similar to this compound may offer analgesic effects comparable to traditional opioids, albeit with a different side effect profile.
Q & A
Q. What are the optimal synthetic routes for 3-(Cyclohexylmethyl)-1-phenylpiperidine, and how can reaction yields be improved?
Methodological Answer: The synthesis of 3-(Cyclohexylmethyl)-1-phenylpiperidine derivatives often involves alkylation or reductive amination strategies. For example, describes enantioselective synthesis of 3-alkylpiperidines using bicyclic lactams as intermediates. Key steps include:
- TFA-mediated cyclization to form piperidine rings.
- Column chromatography for purification, with solvent systems optimized for polarity (e.g., hexane/ethyl acetate gradients).
- Catalytic hydrogenation for reducing double bonds in intermediates.
To improve yields:
Q. Table 1: Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 65–75 | |
| Reductive Amination | NaBH₃CN, MeOH, RT | 50–60 | |
| Purification | Silica gel chromatography | >95 purity |
Q. Which analytical techniques are most reliable for structural characterization of 3-(Cyclohexylmethyl)-1-phenylpiperidine derivatives?
Methodological Answer: Combined spectroscopic and chromatographic methods are critical:
- ¹H/¹³C NMR : Assign cyclohexylmethyl protons (δ 1.0–2.5 ppm) and piperidine ring signals (δ 2.5–3.5 ppm). highlights the use of 2D NMR (COSY, HSQC) to resolve overlapping signals.
- HPLC-MS : Confirm molecular ions ([M+H]⁺) and assess purity (>98% for reference standards, as in ).
- X-ray crystallography : Resolve stereochemistry for enantiopure derivatives .
Q. How can researchers ensure batch-to-batch consistency in purity for this compound?
Methodological Answer:
- HPLC-DAD/ELSD : Use orthogonal methods with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- Reference standards : Compare retention times and spectral data against certified materials (e.g., Cayman Chemical’s analytical standards in ).
- Karl Fischer titration : Quantify residual solvents (<0.5% per ICH guidelines) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or sulfonation) impact the compound’s receptor binding affinity?
Methodological Answer: and suggest that substituents like fluorine or sulfonyl groups alter pharmacokinetics and receptor interactions. To assess this:
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-(+)-MK-801 for NMDA receptor studies).
- Docking simulations : Compare binding poses of fluorinated () vs. non-fluorinated analogs.
- SAR analysis : Correlate logP values (e.g., from PubChem in ) with IC₅₀ data.
Example Finding:
Fluorination at the phenyl ring (as in ) increases metabolic stability but may reduce κ-opioid receptor antagonism .
Q. How should researchers resolve contradictions in reported pharmacological data (e.g., agonist vs. antagonist activity)?
Methodological Answer: Discrepancies often arise from assay conditions:
Q. What strategies mitigate degradation of 3-(Cyclohexylmethyl)-1-phenylpiperidine under physiological pH?
Methodological Answer:
Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses of this compound?
Methodological Answer: details chiral auxiliaries (e.g., phenylglycinol-derived lactams) for enantioselective alkylation:
- Chiral HPLC : Use columns like Chiralpak AD-H to measure ee.
- Catalytic asymmetric synthesis : Screen ligands (e.g., BINAP) for transition-metal-catalyzed reactions.
- Crystallization-induced asymmetric transformation : Enhance ee via diastereomeric salt formation .
Data Contradiction Analysis Example:
| Study | Reported Activity | Assay System | Resolution Strategy |
|---|---|---|---|
| Smith et al. (2022) | κ-opioid agonist | Mouse brain membranes | Re-test with human isoforms |
| Jones et al. (2023) | κ-opioid antagonist | HEK293 cells | Validate via β-arrestin recruitment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
